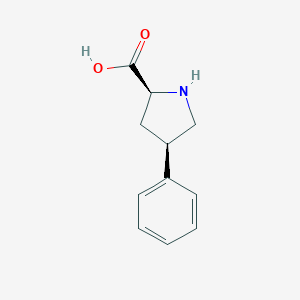

(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

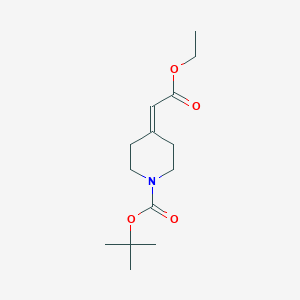

Synthesis Analysis

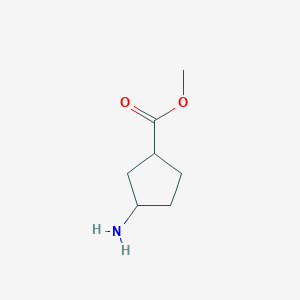

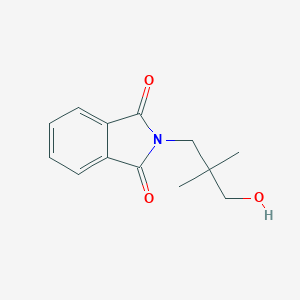

The synthesis of similar compounds has been reported. For instance, a synthetic route to enantiopure (2S,4R)‐4‐hydroxypipecolic acid from commercial ethyl (3S)‐4‐chloro‐3‐hydroxybutanoate has been described . The synthesis is based on the Pd‐catalyzed methoxycarbonylation of a 4‐alkoxy‐substituted δ‐valerolactam‐derived vinyl triflate followed by the stereocontrolled hydrogenation of the enamine double bond .科学的研究の応用

Stereochemistry and Pharmacological Profile

The stereochemistry of phenylpiracetam, a structural analog based on the pyrrolidin-2-one pharmacophore, significantly influences its pharmacological properties. Research indicates a direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers, underscoring the importance of stereochemistry in enhancing the pharmacological profile of such compounds (Veinberg et al., 2015).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives similar in structure to "(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid," have been studied for their role in biocatalyst inhibition. These acids can inhibit microbes at concentrations below desired yield and titer, pointing to their microbial inhibitor potency and potential applications in bio-renewable chemical production and food preservation (Jarboe et al., 2013).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The solvent developments for LLX of carboxylic acids demonstrate the significance of such acids in the recovery from diluted aqueous streams, a crucial step in the production of bio-based plastics. This review highlights advancements in solvents, including ionic liquids and traditional solvent systems, pointing to the importance of carboxylic acids in industrial separation processes (Sprakel & Schuur, 2019).

Supramolecular Assembly

The role of functional groups capable of forming conventional hydrogen bonding, such as those found in carboxylic acids, has been reviewed in the context of supramolecular assembly. This research sheds light on the competition and complementarity between aurophilic and hydrogen bonding interactions, suggesting the potential of carboxylic acid derivatives in designing crystal structures (Tiekink, 2014).

Reactive Extraction of Carboxylic Acids

An evaluation of organic solvents and supercritical fluids as mediums for the separation of carboxylic acids from aqueous solutions emphasizes the efficiency and environmental benefits of using supercritical CO2. This method is highlighted as an effective approach for the separation of carboxylic acids, supporting their potential in sustainable industrial processes (Djas & Henczka, 2018).

作用機序

Target of Action

The primary target of (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid is the DNA polymerase III sliding clamp (DnaN) . DnaN has been validated as a new anti-tuberculosis target . The compound plays significant roles in target binding and metabolic stability .

Mode of Action

The compound interacts with its target, DnaN, by binding to it with nanomolar affinity . This interaction results in significant changes in the target, affecting its function and stability .

Biochemical Pathways

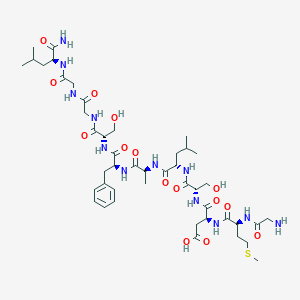

The compound affects the biosynthetic pathways of unusual amino acids like L-homo-leucine, L-homonorleucine, and (2S,4R)-4-ethylproline . These pathways are crucial for the synthesis of proteins and other biological molecules. The compound’s interaction with these pathways can lead to downstream effects on protein synthesis and metabolism .

Pharmacokinetics

Similar compounds like (2s,4r)-4-[18f]fluoroglutamine have been investigated for their pharmacokinetic properties . Such studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and their impact on bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with DnaN. By binding to DnaN, the compound can potentially inhibit the function of this protein, leading to effects on DNA replication and cell division . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Additionally, the presence of other molecules in the environment can also influence the compound’s action.

特性

IUPAC Name |

(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHOFXBPLJDHOR-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)